molecular formula C9H20OS B14659247 2-(2-Methylpropane-2-sulfinyl)pentane CAS No. 40390-67-8

2-(2-Methylpropane-2-sulfinyl)pentane

Cat. No.: B14659247
CAS No.: 40390-67-8
M. Wt: 176.32 g/mol
InChI Key: BGASLLFUQOGCFX-UHFFFAOYSA-N
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Description

2-(2-Methylpropane-2-sulfinyl)pentane is an organic compound with the molecular formula C9H20OS It is a branched-chain alkane with a sulfinyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropane-2-sulfinyl)pentane typically involves the reaction of 2-methylpropane-2-sulfinyl chloride with pentane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the pentane group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropane-2-sulfinyl)pentane undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often performed in polar solvents like acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfinyl compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylpropane-2-sulfinyl)pentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral sulfinyl compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropane-2-sulfinyl)pentane involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-2-sulfinyl chloride: A precursor in the synthesis of 2-(2-Methylpropane-2-sulfinyl)pentane.

    2-Methylpropane-2-sulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    2-Methylpropane-2-thiol: Contains a thiol group instead of a sulfinyl group.

Uniqueness

This compound is unique due to its branched structure and the presence of a sulfinyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

40390-67-8

Molecular Formula

C9H20OS

Molecular Weight

176.32 g/mol

IUPAC Name

2-tert-butylsulfinylpentane

InChI

InChI=1S/C9H20OS/c1-6-7-8(2)11(10)9(3,4)5/h8H,6-7H2,1-5H3

InChI Key

BGASLLFUQOGCFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)S(=O)C(C)(C)C

Origin of Product

United States

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